N-(2-methylcyclohexyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(2-METHYLCYCLOHEXYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a benzenesulfonyl group, and a methylcyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLCYCLOHEXYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Methylcyclohexyl Group: This can be done through alkylation reactions using methylcyclohexyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLCYCLOHEXYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-METHYLCYCLOHEXYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It is explored for use in the development of advanced materials with specific properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of N-(2-METHYLCYCLOHEXYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-METHYLCYCLOHEXYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
- **N-(2-METHYLCYCLOHEXYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]PYRIDINE
Uniqueness
N-(2-METHYLCYCLOHEXYL)-3-[4-(PROPAN-2-YL)BENZENESULFONYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific triazoloquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H29N5O2S |
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Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-(2-methylcyclohexyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C25H29N5O2S/c1-16(2)18-12-14-19(15-13-18)33(31,32)25-24-27-23(26-21-10-6-4-8-17(21)3)20-9-5-7-11-22(20)30(24)29-28-25/h5,7,9,11-17,21H,4,6,8,10H2,1-3H3,(H,26,27) |
InChI Key |
ICCBTPDZCPLOEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
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